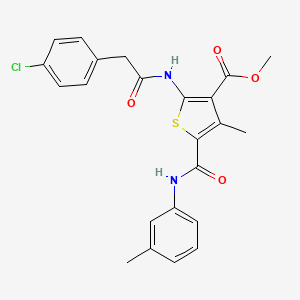
Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry due to their diverse biological activities . This compound, in particular, has garnered interest for its potential therapeutic properties.
Métodos De Preparación
The synthesis of Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves multiple steps, starting from the appropriate thiophene precursor. The synthetic route typically includes the following steps:
Formation of the thiophene core: This involves the cyclization of suitable precursors under specific conditions.
Introduction of substituents: The 4-chlorophenyl, acetamido, methyl, and m-tolylcarbamoyl groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene ring and its substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Tipepidine: Known for its antitussive properties.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific substituents and their combined effects on its biological activity.
Propiedades
Fórmula molecular |
C23H21ClN2O4S |
|---|---|
Peso molecular |
456.9 g/mol |
Nombre IUPAC |
methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O4S/c1-13-5-4-6-17(11-13)25-21(28)20-14(2)19(23(29)30-3)22(31-20)26-18(27)12-15-7-9-16(24)10-8-15/h4-11H,12H2,1-3H3,(H,25,28)(H,26,27) |
Clave InChI |
FVYSQVKPZHSCKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



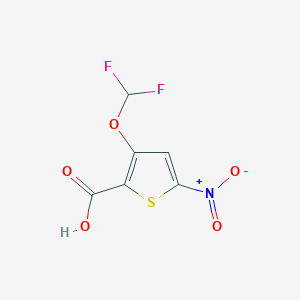
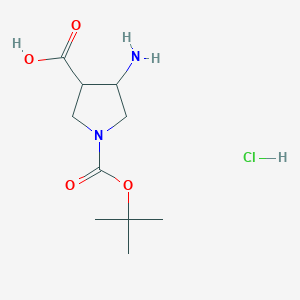

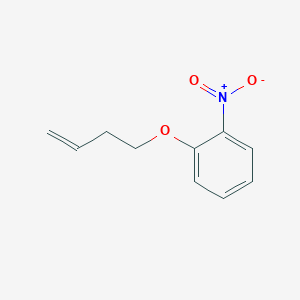


![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one](/img/structure/B12066648.png)
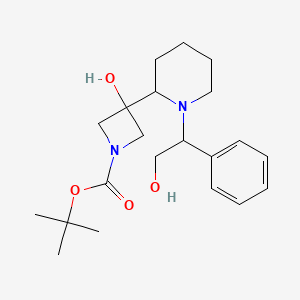
![Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride](/img/structure/B12066657.png)
![3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide](/img/structure/B12066664.png)
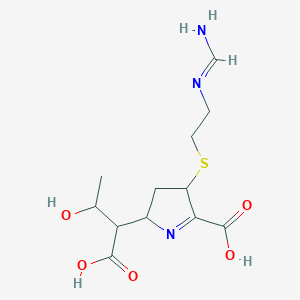
![tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate](/img/structure/B12066682.png)

